molecular formula C17H20N2OS B3014580 N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1798513-62-8

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B3014580
CAS RN: 1798513-62-8
M. Wt: 300.42
InChI Key: AMUYYKNBVUXQBZ-UHFFFAOYSA-N
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Description

The compound "N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar acetamide derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of acetamide derivatives often involves the acylation of amines or the reaction of aniline derivatives with acyl chlorides or anhydrides. For example, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction with chlorotrimethylsilane followed by transsilylation . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide is achieved through the reaction of aniline with POCl3 in acetate . These methods suggest that the synthesis of "this compound" could involve similar acylation reactions or the use of an appropriate amine and acylating agent.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and X-ray diffraction analysis. For instance, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, and DFT methods . The title compound "N-(2-Methylphenyl)acetamide" exhibits a slightly twisted acetamide unit with respect to the phenyl substituent, as determined by X-ray diffraction . These techniques could be applied to determine the molecular structure of "this compound" and understand its conformation and electronic properties.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including acylation, alkylation, and silylation, as seen in the synthesis of different compounds . The reactivity of the acetamide group and the substituents on the phenyl and pyrrolidinyl rings would influence the types of chemical reactions that "this compound" can participate in. These reactions could be used to further modify the compound or to attach additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of halogen substituents can affect the compound's lipophilicity and reactivity . The presence of a thiophene ring in the compound of interest suggests potential electronic and steric effects that could influence its properties and biological activity. The antimicrobial activity of related acetamide derivatives has been evaluated, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Anti-Inflammatory Activity

Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally similar to N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide, shows significant anti-inflammatory activity. This highlights the potential of such compounds in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antimicrobial Activity

Compounds structurally related to this compound have been studied for their antimicrobial properties. For example, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and tested for antibacterial and antifungal activities, showing potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Agents

In the realm of anticancer research, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar to the compound , were synthesized and investigated for their anticancer activity. These compounds demonstrated selective cytotoxicity against certain cancer cell lines, suggesting their potential in cancer treatment (Evren et al., 2019).

Novel Kappa-Opioid Agonists

A study on 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, which are structurally related to this compound, revealed their potent and selective kappa-opioid agonist properties. This suggests potential applications in pain management and neurological disorders (Barlow et al., 1991).

Electrochromic and Optoelectronic Properties

Thiazole-based compounds, including those similar to this compound, have been investigated for their optoelectronic properties. Such compounds, when used in electrochemical polymerization, displayed potential applications in electrochromic devices (Camurlu & Guven, 2015).

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-17(12-16-9-5-11-21-16)18-13-15-8-4-10-19(15)14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUYYKNBVUXQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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